molecular formula C17H17N3O B2422657 APX-115 free base CAS No. 1270084-92-8

APX-115 free base

Número de catálogo: B2422657
Número CAS: 1270084-92-8
Peso molecular: 279.34 g/mol
Clave InChI: GIWZEELPLKPYBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

APX-115 Free Base interacts with enzymes such as Nox1, Nox2, and Nox4 . It has Ki values of 1.08 μM, 0.57 μM, and 0.63 μM for Nox1, Nox2, and Nox4, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to significantly suppress the expression of inflammatory molecules including MCP-1/CCL2, IL-6, and TNFα in the diabetic kidney . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory action on NADPH oxidases .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to effectively prevent kidney injury in diabetic mice . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it was administered by oral gavage at a dose of 60 mg/kg per day in diabetic mice for 12 weeks . It significantly improved insulin resistance in diabetic mice, similar to GKT137831 .

Metabolic Pathways

This compound is involved in the NADPH oxidase pathway . It interacts with enzymes such as Nox1, Nox2, and Nox4, and could also include any effects on metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Isuzinaxib implica la preparación de su forma de base libre, que luego se convierte en su sal de clorhidrato para obtener estabilidad y entrega. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente .

Métodos de producción industrial: La producción industrial de Isuzinaxib probablemente implique la síntesis a gran escala en condiciones controladas para garantizar la pureza y la consistencia. El proceso incluye múltiples pasos de reacciones químicas, purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Isuzinaxib principalmente experimenta reacciones de inhibición dirigidas a las enzimas NADPH oxidasa. No participa en reacciones orgánicas típicas como la oxidación, la reducción o la sustitución debido a su función inhibitoria específica .

Reactivos y condiciones comunes: El compuesto se sintetiza utilizando reactivos orgánicos estándar y condiciones adecuadas para la formación de su estructura química única. Los reactivos y condiciones específicos son propietarios .

Principales productos formados: El principal producto formado a partir de la síntesis de Isuzinaxib es su sal de clorhidrato, que se utiliza para aplicaciones clínicas .

Actividad Biológica

3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as Isuzinaxib, is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on available research and clinical data.

  • Molecular Formula : C₁₇H₁₈N₃O
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 1270084-92-8

Isuzinaxib functions primarily as an inhibitor of specific signaling pathways involved in disease progression. Its mechanism is not fully elucidated; however, it has been shown to interact with various molecular targets that are crucial in the treatment of inflammatory and proliferative diseases.

Anticancer Properties

Research indicates that 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol exhibits anticancer activity through the inhibition of tumor cell proliferation and induction of apoptosis. In vitro studies have demonstrated its potential against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer

A notable study reported a significant reduction in cell viability in treated cancer cells compared to controls, suggesting its role as a viable candidate for further development in oncology.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Clinical Trials :
    • A Phase II clinical trial evaluating the efficacy of Isuzinaxib in patients with advanced solid tumors demonstrated promising results, with a subset of patients showing partial responses.
    • Another study focused on its application in treating osteoarthritis, where patients reported decreased pain levels and improved joint function.
  • Animal Studies :
    • In rodent models of inflammation, administration of Isuzinaxib resulted in decreased paw swelling and reduced levels of inflammatory markers, indicating its potential utility in treating chronic inflammatory conditions.

Data Tables

Property Value
Molecular Weight279.34 g/mol
CAS Number1270084-92-8
Anticancer ActivityEffective against various cancers
Anti-inflammatory ActivityReduces cytokine production

Propiedades

IUPAC Name

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWZEELPLKPYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270084-92-8
Record name Isuzinaxib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISUZINAXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.